Product packaging for 2,2'-Biindanyl(Cat. No.:CAS No. 39060-95-2)

2,2'-Biindanyl

Cat. No.: B14674452
CAS No.: 39060-95-2
M. Wt: 234.3 g/mol
InChI Key: ICUGNAODJHKLQW-UHFFFAOYSA-N
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Description

2,2'-Biindanyl is a conformationally rigid bicyclic organic compound that serves as a key intermediate and building block in synthetic organic chemistry and materials science research. Its unique structural properties make it a compound of interest for developing molecules with specific stereochemical and electronic characteristics. The compound has been utilized in foundational photochemistry studies to understand the behavior of highly hindered ethanes and the homolytic versus heterolytic cleavage pathways of benzylic esters . Researchers value this compound for its potential in creating novel polymeric materials and for probing reaction mechanisms. This product is supplied as a high-purity solid strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18 B14674452 2,2'-Biindanyl CAS No. 39060-95-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39060-95-2

Molecular Formula

C18H18

Molecular Weight

234.3 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-2-yl)-2,3-dihydro-1H-indene

InChI

InChI=1S/C18H18/c1-2-6-14-10-17(9-13(14)5-1)18-11-15-7-3-4-8-16(15)12-18/h1-8,17-18H,9-12H2

InChI Key

ICUGNAODJHKLQW-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)C3CC4=CC=CC=C4C3

Origin of Product

United States

Advanced Synthetic Methodologies for 2,2 Biindanyl and Its Derivatives

Strategies for Enantioselective Synthesis of 2,2'-Biindanyl

The enantioselective synthesis of this compound, a molecule characterized by axial chirality, presents a significant synthetic challenge. The core task is to control the stereochemistry of the C2-C2' bond formation. Various strategies have been developed to achieve this, primarily centered on asymmetric oxidative coupling and transition metal-catalyzed cross-coupling reactions. These methods aim to produce the target biaryl compound with high yields and, crucially, high enantiomeric excess (ee).

Asymmetric oxidative coupling is a powerful and direct method for constructing biaryl bonds. This approach typically involves the coupling of two precursor molecules, such as activated aromatic compounds, in the presence of a chiral catalyst or reagent that influences the stereochemical outcome of the C-C bond formation.

While direct asymmetric oxidative coupling of indane to form this compound is not extensively documented, the principles are well-established through the synthesis of analogous structures like 1,1'-bi-2-naphthol (B31242) (BINOL). These reactions often employ metal catalysts that, when complexed with chiral ligands, can create a chiral environment to direct the coupling. For instance, iron-catalyzed asymmetric oxidative homo-coupling of 2-naphthols yields enantioenriched BINOL derivatives in good yields and moderate enantioselectivities. nih.govmdpi.com

A relevant example in the formation of indane dimers involves the oxidative coupling of hydroxystilbenes using potassium hexacyanoferrate (III) as an oxidant. This biomimetic approach yields stilbene (B7821643) dimers with an indane skeleton, demonstrating that oxidative coupling is a viable strategy for forming the core biindane structure. mdpi.com The reaction proceeds through a radical mechanism, where the stereochemistry of the resulting chiral centers is a critical aspect. Although this specific example leads to racemic or diastereomeric mixtures, the introduction of a chiral catalyst could, in principle, render the process enantioselective.

Another prominent strategy is the use of DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) as an oxidant for intramolecular dehydrogenative coupling, which has been applied to form complex ring-fused systems. colab.ws Adapting such a method for an intermolecular coupling of indane derivatives in the presence of a chiral template or catalyst could provide a pathway to enantiopure this compound.

The use of chiral auxiliaries is a classical and reliable strategy in asymmetric synthesis. wikipedia.orgnih.gov This method involves covalently attaching a chiral molecule (the auxiliary) to the substrate. numberanalytics.com The auxiliary then directs the stereochemical course of a subsequent reaction before being cleaved to yield the enantiomerically enriched product. wikipedia.orgnumberanalytics.com

For the synthesis of this compound, this strategy would likely involve attaching a chiral auxiliary to an indane precursor. The key bond-forming reaction, such as a coupling or cyclization, would then be controlled by the stereocenter(s) of the auxiliary. While specific examples for this compound are not prevalent in the literature, the asymmetric alkylation of enolates using Evans oxazolidinones or the use of pseudoephedrine amides are classic examples of this powerful approach. harvard.edu

A highly relevant application of this concept is the optical resolution of C₂-symmetric axially chiral biaryl dials using an enantiopure sulfinamide, such as tert-butanesulfinamide, as a chiral resolving agent. acs.org In this approach, the chiral auxiliary reacts with the racemic biaryl dial to form diastereomers, which can be separated chromatographically. Subsequent removal of the auxiliary affords the enantiomerically pure biaryl compounds. This strategy, while technically a resolution rather than a direct asymmetric synthesis, provides a practical route to enantiopure biaryl building blocks that could be precursors to this compound derivatives. acs.org

Table 1: Examples of Chiral Auxiliary Applications in Asymmetric Synthesis

Chiral AuxiliaryReaction TypeProduct TypeDiastereomeric/Enantiomeric ExcessRef.
Evans OxazolidinonesAldol (B89426) Reactionβ-Hydroxy CarbonylsHigh de tcichemicals.com
PseudoephedrineAlkylationα-Substituted Acids>95% de harvard.edu
(R)-BINOLEne ReactionHomoallylic Alcoholsup to 64% ee wikipedia.org
tert-ButanesulfinamideResolutionAxially Chiral Dials>99% ee (after separation) acs.org

This table presents examples of well-established chiral auxiliary systems and their effectiveness in various asymmetric transformations, illustrating the potential of this strategy.

Transition metal catalysis is at the forefront of modern synthetic chemistry for forming C-C bonds. Catalysts based on palladium, iron, and ruthenium, combined with chiral ligands, have been instrumental in developing enantioselective cross-coupling reactions to generate axially chiral biaryls.

Palladium catalysis is exceptionally versatile for C-C bond formation. Palladium-catalyzed asymmetric hydrogenation of 2-aryl cyclic ketones has been shown to produce chiral trans-cycloalkanols with excellent enantioselectivities. rsc.org Furthermore, Pd-catalyzed reactions have been developed for the synthesis of various indane derivatives. nih.gov For instance, the coupling of 2-allylphenyl triflates with alkyl nitriles, catalyzed by a palladium complex with the BrettPhos ligand, yields 2-cyanomethyl indane derivatives. nih.gov While this specific reaction is not asymmetric, the use of a chiral phosphine (B1218219) ligand in a similar system could potentially induce enantioselectivity in the formation of a chiral indane product.

The synthesis of other chiral scaffolds, such as 2-aryl-chromenes, has been achieved with high enantioselectivity using a palladium catalyst with a TADDOL-derived monodentate phosphoramidite (B1245037) ligand. rsc.org These examples highlight the potential of palladium catalysis for the enantioselective synthesis of structures related to this compound, likely through an asymmetric Suzuki, Negishi, or similar cross-coupling reaction of a suitable 2-haloindane with an indane-based organometallic reagent.

Iron, being an earth-abundant and low-toxicity metal, is an attractive alternative to precious metals in catalysis. Significant progress has been made in iron-catalyzed enantioselective reactions. For example, the asymmetric oxidative coupling of N-aryl-2-naphthylamines and other diarylamines can be achieved using an iron-phthalocyanine complex in conjunction with a chiral phosphoric acid as a co-catalyst, affording biaryl products with up to 90% ee. nih.gov

Another relevant methodology is the iron-catalyzed asymmetric oxidative homo-coupling of 2-naphthols, which utilizes an in-situ generated iron complex with a chiral bisquinolyldiamine ligand. nih.govmdpi.com This reaction produces BINOL derivatives in high yields and with moderate enantioselectivities. nih.govmdpi.com The mechanism is believed to involve the formation of radical intermediates within a chiral catalytic environment. kyoto-u.ac.jp Adapting such a system to the oxidative coupling of indane itself could provide a direct and sustainable route to enantiomerically enriched this compound.

Table 2: Iron-Catalyzed Asymmetric Oxidative Coupling of 2-Naphthol Derivatives

Substrate (2-Naphthol Derivative)LigandYield (%)Enantiomeric Ratio (er)Ref.
3-OMeL18877:23 nih.govmdpi.com
3-OBnL18181:19 nih.govmdpi.com
3-PhL15656:44 nih.govmdpi.com
3-BrL15179:21 nih.govmdpi.com

Data from the iron-catalyzed synthesis of BINOL derivatives, illustrating the feasibility of this approach for analogous biaryl compounds. L1 = (1R,2R)-N¹,N²-di(quinolin-8-yl)cyclohexane-1,2-diamine.

Ruthenium catalysts have demonstrated remarkable efficiency and selectivity in a variety of asymmetric transformations, including hydrogenation and cycloisomerization reactions. nih.govrsc.org For instance, the enantioselective synthesis of 2,3-dihydrofurans from α-allenic alcohols is achieved through a ruthenium-catalyzed cycloisomerization, yielding products with excellent enantioselectivity (>99% ee). d-nb.info

While direct ruthenium-catalyzed coupling to form this compound is not a widely reported method, ruthenium catalysts are known to participate in C-C bond-forming reactions. For example, the synthesis of indane-based propellane derivatives has been accomplished using ring-closing metathesis with a ruthenium catalyst, followed by hydrogenation. researchgate.net The development of a chiral ruthenium catalyst capable of mediating the enantioselective coupling of two indane units remains an area for future exploration, but the proven effectiveness of ruthenium in other complex asymmetric syntheses suggests its potential for this transformation.

Stereoselective Transition Metal-Catalyzed Coupling Reactions

Rhodium-Catalyzed Cyclohydrocarbonylation Strategies

Rhodium-catalyzed reactions represent a powerful tool in organic synthesis. While direct rhodium-catalyzed cyclohydrocarbonylation for the specific construction of the this compound skeleton is not extensively documented in readily available literature, related rhodium-catalyzed processes highlight the potential of this approach. For instance, rhodium catalysis is effective in C–H activation and cyclization reactions, which are key steps in building complex cyclic systems. rsc.org A notable example involves a rhodium-catalyzed C–H activation/cyclization strategy to construct a pyridine (B92270) ring fused to a chromanone core, demonstrating the catalyst's ability to facilitate intramolecular bond formation. rsc.org

Furthermore, rhodium catalysts are well-known for their efficacy in [2+2+2] cycloaddition reactions. These reactions can assemble complex polycyclic structures from simpler unsaturated precursors like alkynes and carbodiimides. rsc.orgnih.gov The asymmetric variant of this reaction, employing chiral rhodium complexes, can yield enantiomerically enriched products. nih.gov This suggests that a convergent strategy, potentially involving a rhodium-catalyzed cycloaddition of appropriately designed precursors, could be a viable, albeit currently underexplored, route to the this compound framework.

Catalyst SystemReaction TypeSubstratesKey Features
Rhodium complexesC-H Activation/CyclizationChromanone pivaloyl oximeEnables installation of a pyridine ring. rsc.org
RhCl3·H2O / i-Pr2NEt[2+2+2] CycloadditionFluorinated internal alkynesForms multi-substituted fluoroalkylated aromatic compounds. rsc.org
Chiral Rhodium complexesAsymmetric [2+2+2] CycloadditionCarbodiimides and alkynesProduces enantiomerically enriched bicyclic amidines. nih.gov

Organocatalytic Asymmetric Synthesis of this compound Precursors

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral molecules, offering a metal-free alternative to traditional methods. mdpi.com This approach is particularly relevant for the synthesis of chiral precursors that can be subsequently converted to this compound derivatives. Proline and its derivatives are among the most successful organocatalysts, capable of catalyzing asymmetric aldol and Michael reactions to generate key stereocenters. tcichemicals.com

For instance, the organocatalytic asymmetric synthesis of α-functionalized β-amino acid derivatives can produce precursors with quaternary stereocenters. jku.at These reactions often utilize chiral catalysts, such as SPINOL-based quaternary ammonium (B1175870) salts, to achieve high yields and enantioselectivities. jku.at Similarly, the synthesis of enantiomerically enriched bicyclic azetidin-2-ones serves as a valuable starting point for more complex structures. organic-chemistry.org These methods, while not directly yielding this compound, provide access to chiral building blocks that are essential for its stereoselective synthesis.

CatalystReaction TypeSubstratesProduct FeaturesYield (%)Enantiomeric Excess (%)
Maruoka-type phase-transfer catalystElectrophilic chlorinationIsoxazolidin-5-onesChlorinated heterocycles~50up to 90
Cinchona alkaloidsAsymmetric selenationIsoxazolidin-5-onesSelenoethersup to 76up to 66
SPINOL-based quaternary ammonium saltAsymmetric additionIsoxazolidin-5-ones and allenoatesβ-adducts with terminal vinylogous double bondup to 93up to 92

Biocatalytic Routes to Chiral this compound Intermediates

Biocatalysis offers a highly selective and environmentally benign approach to synthesizing chiral molecules. rsc.org Enzymes, operating under mild conditions, can catalyze reactions with high enantioselectivity, making them ideal for producing chiral intermediates for complex molecules like this compound. magtech.com.cnresearchgate.net The asymmetric bioreduction of ketones to chiral alcohols is a particularly effective method. magtech.com.cn

Engineered enzymes, such as transaminases, have been developed for the synthesis of chiral amines, which are valuable pharmaceutical intermediates. researchgate.netdovepress.com For example, a biocatalytic route for the antidiabetic drug sitagliptin (B1680988) was developed using an engineered transaminase, showcasing the power of biocatalysis in manufacturing. researchgate.net While direct biocatalytic synthesis of this compound is not yet reported, the synthesis of chiral precursors via enzymatic reactions is a promising strategy. academie-sciences.frwiley.com These methods often involve whole-cell systems or purified enzymes to achieve the desired transformation. magtech.com.cn

Enzyme TypeReactionSubstrateKey Advantage
KetoreductasesAsymmetric ketone reductionProchiral ketonesHigh enantioselectivity for chiral alcohols. researchgate.net
TransaminasesAsymmetric aminationKetonesDirect synthesis of enantiopure amines. researchgate.netdovepress.com
Amino acid dehydrogenasesReductive aminationKetonesBroad substrate scope for chiral amine synthesis. dovepress.com

Development of Novel Synthetic Routes for Functionalized this compound Systems

The development of novel synthetic routes is crucial for accessing functionalized this compound systems with tailored properties. These advanced methods focus on efficiency, selectivity, and sustainability.

Cascade and Domino Reactions for Complex this compound Structures

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes that involve two or more consecutive transformations in a single pot without the isolation of intermediates. wikipedia.orgslideshare.net This approach offers significant advantages in terms of atom economy and reduced waste. wikipedia.org Such reactions can be initiated by various means, including enzymes or transition metal catalysts, and are powerful tools for constructing complex molecular architectures. rsc.org20.210.105

While a specific cascade reaction for the direct synthesis of this compound is not prominent in the literature, the principles of cascade reactions can be applied. For example, a sequence involving a Michael addition followed by an intramolecular cyclization has been used to synthesize substituted thiazole (B1198619) derivatives, demonstrating the potential for building complex ring systems in one pot. nih.gov The key to applying this to this compound would be the design of a precursor that, upon an initial reaction, triggers a cascade of cyclizations to form the desired biindanyl core.

Regioselective Functionalization of the this compound Core

The ability to selectively introduce functional groups at specific positions on the this compound core is essential for tuning its properties and for its application in areas like catalysis. Regioselective functionalization can be achieved through various strategies, including the use of directing groups in metal-catalyzed C-H activation reactions. rsc.orgnih.gov

For instance, transition metal-catalyzed C-H functionalization has been successfully applied to other heterocyclic scaffolds like quinolines and carbazoles. rsc.orgnih.govresearchgate.net By choosing the appropriate catalyst and directing group, specific C-H bonds can be selectively activated and functionalized. This approach provides a powerful means to install diverse functional groups onto a pre-existing molecular framework. rsc.org Applying these principles to the this compound system would allow for the synthesis of a wide range of derivatives with unique properties.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign. mdpi.comresearchgate.net This includes the use of safer solvents, renewable starting materials, and catalytic methods to minimize waste. paperpublications.orgnih.govopenmedicinalchemistryjournal.com The twelve principles of green chemistry provide a framework for developing more sustainable synthetic routes. acs.org

In the context of this compound synthesis, green approaches could involve replacing hazardous reagents and solvents with safer alternatives. paperpublications.org For example, using water as a solvent or employing solvent-free reaction conditions can significantly reduce the environmental impact. openmedicinalchemistryjournal.com Biocatalytic methods, as discussed earlier, are inherently green due to their mild reaction conditions and high selectivity. researchgate.netmdpi.com Furthermore, designing syntheses with high atom economy, where most of the atoms from the reactants are incorporated into the final product, is a core principle of green chemistry. acs.org The development of catalytic and cascade reactions for this compound synthesis aligns well with these goals by improving efficiency and reducing waste. researchgate.net

Stereochemical Control and Chiral Recognition in 2,2 Biindanyl Chemistry

Mechanistic Insights into Stereocontrol in 2,2'-Biindanyl Synthesis

The enantioselective synthesis of this compound and its derivatives hinges on a deep understanding of the reaction mechanisms that govern the formation of one enantiomer in preference to the other. Key to this is the manipulation of transition state energies, the design of effective chiral catalysts, and the strategic use of non-covalent interactions.

Analysis of Transition State Models Governing Stereoselectivity

The stereochemical outcome of a reaction is determined by the relative energy of the diastereomeric transition states leading to the enantiomeric products. researchgate.net For the synthesis of biaryl compounds like this compound, transition state models are crucial for rationalizing and predicting enantioselectivity. These models often involve a six-membered ring in a chair-like or boat-like conformation. e-bookshelf.de The chair-like transition state is generally favored as it minimizes steric interactions. e-bookshelf.de

In reactions involving metal catalysts, the coordination of the substrate to the chiral metal complex creates a defined three-dimensional environment. For instance, in a palladium-catalyzed asymmetric Heck reaction, the geometry of the transition state, which includes the chiral ligand, the substrate, and the metal center, dictates the facial selectivity of the reaction. ntu.edu.sg Computational studies, such as those employing Density Functional Theory (DFT), can be used to model these transition states and predict which diastereomeric pathway is lower in energy. umw.edu A "two transition state model" can also be applied, where both an outer and an inner transition state are considered to accurately predict the temperature dependence and isomeric branching of the reaction. nih.gov

Influence of Catalyst Structure and Reaction Conditions on Enantiomeric Excess

The enantiomeric excess (ee) of a reaction is highly sensitive to the structure of the chiral catalyst and the reaction conditions. The catalyst's structure, including the ligand backbone and the metal center, creates a chiral pocket that discriminates between the two prochiral faces of the substrate. researchgate.netnih.gov

Catalyst Structure:

Ligand Bite Angle: The bite angle of bidentate phosphine (B1218219) ligands, for example, can significantly influence the enantioselectivity in asymmetric reactions. researchgate.net A larger bite angle can create a more defined and rigid chiral environment around the metal center, leading to higher ee.

Steric and Electronic Effects: The steric bulk and electronic properties of the substituents on the chiral ligand play a critical role. rsc.org For instance, in the synthesis of chiral biaryls, bulky substituents on the ligand can effectively shield one face of the substrate, forcing the reaction to proceed from the less hindered side. ntu.edu.sg Electronic dissymmetry in the catalyst can also promote chiral recognition. nih.gov

Reaction Conditions:

Temperature: Lowering the reaction temperature can often lead to higher enantioselectivity, as the energy difference between the diastereomeric transition states becomes more significant relative to the thermal energy of the system.

Solvent: The solvent can influence the stability of the transition states and the solubility of the catalyst and reactants. scielo.br In some cases, the solvent can participate in non-covalent interactions that affect stereocontrol.

Pressure: In gas-phase reactions or reactions involving gaseous reactants, pressure can influence the reaction rate and, in some cases, the selectivity. nih.gov

The following table summarizes the effect of different catalysts and conditions on the enantiomeric excess in the synthesis of various chiral compounds, illustrating the general principles that also apply to this compound synthesis.

Catalyst SystemReactionEnantiomeric Excess (ee)Reference
Rh/f-spiroPhosAsymmetric hydrogenation of α-trifluoromethylidene lactamsUp to 99.9% rsc.org
Pd/TADDOL-derived phosphoramidite (B1245037)Enantioselective synthesis of 2-aryl-chromenesHigh rsc.org
Chiral Calcium PhosphateKinetic resolution of 1,1'-binaphthyl-2,2'-diamine (BINAM) derivativess up to 127 rsc.org
Ru-BINAPKinetic resolution of cyclic allylic alcoholss up to 76 dicp.ac.cn

Stereochemical Control via Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, are increasingly recognized as powerful tools for controlling stereoselectivity. nih.govrsc.orgmdpi.com These weak interactions can help to organize the transition state assembly, leading to a significant preference for one stereochemical outcome. nih.govnih.gov

In the context of this compound synthesis, a chiral catalyst or auxiliary can be designed to form specific non-covalent interactions with the substrate. For example, a catalyst with a hydrogen-bond donor/acceptor site can direct the approach of a reactant to a specific face of the substrate through hydrogen bonding. rsc.org Similarly, π-π stacking interactions between aromatic rings in the catalyst and the substrate can enforce a particular orientation in the transition state. mdpi.com The strategic placement of functional groups that can engage in these interactions is a key aspect of modern catalyst design for enantioselective synthesis. beilstein-journals.org

Chiral Resolution Techniques for Racemic this compound

When an enantioselective synthesis is not feasible or does not provide sufficient enantiomeric purity, the resolution of a racemic mixture is a necessary subsequent step. libretexts.org For racemic this compound, several techniques can be employed to separate the two enantiomers.

Kinetic Resolution Methodologies

Kinetic resolution is a powerful method for separating enantiomers based on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. dicp.ac.cn In this process, one enantiomer of the racemate reacts faster than the other, leading to the enrichment of the unreacted starting material in the slower-reacting enantiomer and the formation of an enantioenriched product. nih.govtcichemicals.com

For a racemic mixture of a this compound derivative, a chiral catalyst can be used to selectively transform one enantiomer into a new product, allowing for the separation of the remaining, unreacted enantiomer. For example, palladium-catalyzed alcoholysis has been successfully used for the kinetic resolution of axially chiral 2,2'-dihydroxy-1,1'-biaryls. nih.gov Similarly, nickel-catalyzed asymmetric hydrogenation has been developed for the kinetic resolution of other complex chiral molecules. dicp.ac.cn The efficiency of a kinetic resolution is described by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the two enantiomers (s = k_fast / k_slow). High selectivity factors are desirable for efficient separation. dicp.ac.cn

Diastereomeric Salt Formation Strategies

A classic and widely used method for resolving racemic mixtures of compounds containing acidic or basic functional groups is through the formation of diastereomeric salts. libretexts.orgpharmtech.comfiveable.me This technique relies on the principle that diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. fiveable.mechemistryviews.org

If a this compound derivative possesses a suitable functional group, such as a carboxylic acid or an amine, it can be reacted with a single enantiomer of a chiral resolving agent (a chiral base or acid, respectively) to form a mixture of two diastereomeric salts. libretexts.orgpharmtech.com These diastereomeric salts can then be separated based on their differential solubility in a particular solvent. After separation, the individual diastereomers are treated with an acid or base to regenerate the pure enantiomers of the this compound derivative and the resolving agent. libretexts.org The choice of resolving agent and solvent is critical for successful separation and is often determined empirically. chemistryviews.orgresearchgate.net

The following table lists common resolving agents used in diastereomeric salt formation.

Resolving Agent TypeExamplesTarget Functional Group
Chiral Acids(+)-Tartaric acid, (R)-(-)-Mandelic acid, (+)-Camphor-10-sulfonic acidAmines
Chiral Bases(-)-Brucine, (+)-Cinchonine, (R)-(+)-1-PhenylethylamineCarboxylic acids

Chromatographic Chiral Separation Techniques

No specific methods, conditions, or data tables detailing the chromatographic chiral separation of this compound enantiomers were found. General chiral separation techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilize chiral stationary phases (CSPs) to differentiate between enantiomers. shimadzu.comresearchgate.net The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. sigmaaldrich.com Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose), cyclodextrins, proteins, and Pirkle-type phases. sigmaaldrich.com The choice of the mobile phase and temperature also significantly influences the separation. rsc.org However, no publications applying these methods specifically to this compound and reporting the resulting data (e.g., retention times, separation factors) are available.

Molecular Recognition Studies Involving this compound Enantiomers

The scientific literature lacks studies on the molecular recognition properties of this compound. Molecular recognition is a fundamental process where molecules selectively bind to one another through non-covalent interactions. caltech.eduaps.org In the context of chiral molecules, this leads to chiral recognition, a key process in many biological and chemical systems. aps.org

Host-Guest Interactions with Chiral Substrates

There is no available research describing this compound acting as a host molecule in host-guest interactions with chiral substrates. Host-guest chemistry involves the complexation of a smaller "guest" molecule within a larger "host" molecule. aps.org When the host is chiral, it can exhibit preferential binding for one enantiomer of a chiral guest. nih.gov This process is driven by a combination of interactions, including hydrogen bonding, π-π stacking, and steric effects, leading to the formation of diastereomeric host-guest complexes with different stabilities. aps.org Without experimental or computational studies on this compound, any discussion of its potential host-guest chemistry would be purely speculative.

Chiral Discrimination Mechanisms

The mechanisms by which this compound might discriminate between other chiral molecules have not been investigated. Chiral discrimination is the process by which a chiral environment or molecule interacts differently with the two enantiomers of another chiral compound. nih.govnih.gov The "three-point interaction model" is a classic concept explaining this phenomenon, suggesting that a minimum of three points of interaction between the chiral selector and the analyte are necessary for effective discrimination. aps.org These interactions can be attractive or repulsive and must be stereochemically different for the two enantiomers. aps.org The specific mechanism for any given compound depends on its unique three-dimensional structure and functional groups. No such analysis has been published for this compound.

Research Findings on this compound in Asymmetric Catalysis Remain Undocumented in Publicly Available Literature

Despite a comprehensive search of scientific databases and scholarly articles, no specific research detailing the use of the chemical compound this compound as a chiral ligand in the specified areas of asymmetric catalysis has been found in publicly accessible literature. Therefore, the generation of a detailed article on its applications, as outlined, cannot be fulfilled with scientifically accurate and verifiable information.

The initial request sought to create an in-depth article focusing on the applications of this compound as a chiral ligand in asymmetric catalysis, with a specific structure covering its use in the design and synthesis of various ligand types and its role in asymmetric hydrogenation reactions. The requested outline included:

Design and Synthesis of this compound-Based Chiral Ligands:

Phosphine-Based Ligands (e.g., P-stereogenic, phosphino-oxazolines)

N-Heterocyclic Carbene (NHC) Ligands

Diamine and Aminopyridine-Derived Ligands

Sulfonic Acid-Based Chiral Brønsted Acid Catalysts

Asymmetric Hydrogenation Reactions Mediated by this compound Ligands:

Hydrogenation of Imines and Enamides

The field of asymmetric catalysis is rich with a variety of chiral backbones that have been successfully employed to create effective ligands. Research in this area is extensive, with many well-documented scaffolds such as BINOL (1,1'-bi-2-naphthol), bipyridines, and various chiral diamines forming the basis of numerous successful catalysts. sigmaaldrich.comtcichemicals.comnih.govnih.goventegris.comresearchgate.netchemrxiv.orgnih.gov These existing ligand families have been widely adapted for reactions including asymmetric hydrogenation of imines and enamides. mdpi.comscispace.comrsc.orguit.nodicp.ac.cnnih.gov

The absence of "this compound" in this context within the available literature suggests that it is either a novel, yet-to-be-published scaffold, or a less common structure that has not been explored for these specific, highly demanding catalytic applications. While the principles of chiral ligand design are well-established, applying them to a new scaffold like this compound would require dedicated research to synthesize the ligands and then test their efficacy in catalysis. Such data is a prerequisite for a scientifically sound article.

Applications of 2,2 Biindanyl As Chiral Ligands in Asymmetric Catalysis

Asymmetric Hydrogenation Reactions Mediated by 2,2'-Biindanyl Ligands

Reduction of Ketones and Olefins

The asymmetric hydrogenation of prochiral ketones and olefins to produce chiral alcohols and alkanes is a cornerstone of modern organic synthesis. Ruthenium complexes incorporating this compound-derived ligands have demonstrated exceptional efficacy in these transformations.

Ruthenium(II) complexes of H8-BINAP are particularly effective for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids. ontosight.ai For instance, the hydrogenation of tiglic acid catalyzed by a Ru(II)-H8-BINAP complex proceeds with high enantioselectivity, affording the corresponding saturated carboxylic acid in excellent enantiomeric excess (ee). ontosight.ai This catalyst system has also proven superior to its parent BINAP-Ru(II) catalyst in the hydrogenation of other α,β- and β,γ-unsaturated carboxylic acids, often providing higher enantioselectivities and faster reaction rates.

In the realm of ketone reduction, H8-BINAP has been successfully employed in the ruthenium-catalyzed asymmetric hydrogenation of β-keto esters, delivering high yields and enantioselectivities. wiley-vch.de The enhanced stability and defined chiral pocket of the H8-BINAP ligand are credited with the high degree of stereocontrol observed in these reactions. wiley-vch.de

Substrate TypeCatalyst SystemProduct TypeEnantiomeric Excess (ee)Reference
α,β-Unsaturated Carboxylic AcidsRu(II)-H8-BINAPSaturated Carboxylic AcidsUp to 97% ontosight.ai
β-Keto EstersRu(II)-H8-BINAPChiral β-Hydroxy EstersHigh wiley-vch.de
OlefinsRu(II)-H8-BINAPChiral AlkanesHigh ontosight.ai

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using molecular hydrogen, often employing isopropanol (B130326) or formic acid as the hydrogen source. While the use of this compound-derived ligands in this specific area is less extensively documented than in direct hydrogenation, the principles of chiral induction remain the same. Chiral ruthenium complexes are prominent catalysts for the ATH of ketones. researchgate.net For instance, chiral η6-arene/N-tosylethylenediamine-Ru(II) complexes are known to be excellent catalysts for the ATH of aromatic ketones. researchgate.net

Although direct examples for H8-BINAP in ATH are not as prevalent, the structural similarities to other successful ligands suggest its potential in this domain. The development of chiral iridium complexes with ligands like spiroPAP has also shown high efficiency in the ATH of ketones using ethanol (B145695) as a hydrogen source, achieving up to 98% ee. sigmaaldrich.com This highlights the ongoing exploration of novel ligand scaffolds to advance ATH methodologies.

Catalyst TypeHydrogen SourceSubstrateProductEnantiomeric Excess (ee)Reference
Chiral Ru(II) Complexes2-PropanolAromatic KetonesChiral AlcoholsHigh researchgate.net
Chiral Ir(I) ComplexesEthanolAlkyl Aryl KetonesChiral AlcoholsUp to 98% sigmaaldrich.com

Asymmetric Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon bonds in an enantioselective manner is a paramount challenge in organic synthesis. Chiral ligands based on the this compound scaffold have found utility in several such reactions.

The asymmetric Heck reaction, a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, is a powerful tool for creating stereogenic centers. While examples specifically employing H8-BINAP are not abundant, structurally related ligands have shown great promise. For instance, a dynamic kinetic asymmetric Heck reaction has been developed using a palladium catalyst with DM-BINAP, a derivative of BINAP. This reaction facilitates the synthesis of axially chiral heterobiaryls with excellent diastereo- and enantioselectivity. csic.es The success of such closely related ligands underscores the potential of the biindanyl framework in this class of reactions.

LigandCatalystReaction TypeProductEnantioselectivityReference
DM-BINAPPalladium(0)Dynamic Kinetic Asymmetric HeckAxially Chiral HeterobiarylsExcellent csic.es

The rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds is a widely used method for the formation of chiral β-aryl carbonyl compounds. The use of BINAP as a ligand in these reactions is well-established. organic-chemistry.org

In a nickel-catalyzed 1,4-arylcarbamoylation of 1,3-dienes, (R)-H8-BINAP was investigated as a chiral ligand. Although it resulted in a lower yield compared to (S)-BINAP, it still induced high enantioselectivity. chinesechemsoc.org This indicates that while optimization may be required, the H8-BINAP ligand is capable of facilitating high levels of asymmetric induction in conjugate addition-type reactions.

Cycloaddition reactions, such as the Diels-Alder and [3+2] annulation reactions, are powerful methods for the construction of cyclic and heterocyclic systems with multiple stereocenters. Chiral ligands derived from the this compound and related frameworks have been successfully applied in these transformations.

In the context of the hetero-Diels-Alder reaction, a chiral bimetallic Lewis acid template derived from H8-BINOL (the diol analogue of H8-BINAP) has been shown to effectively catalyze the reaction between 4-siloxy-2,4-pentadienols and various dienophiles, producing substituted dihydropyrans with good enantioselectivities. clockss.org A titanium(IV)-H8-BINOL complex has also been reported as a highly effective catalyst for the hetero-Diels-Alder reaction of aldehydes with Danishefsky's diene, affording products with up to 99% ee. researchgate.net

For [3+2] annulation reactions, a rhodium catalyst system incorporating (S)-H8-BINAP has been utilized for the reaction of an unsymmetrical diene with 1,4-diacetoxy-2-butyne, yielding a chiral phthalide (B148349) derivative with excellent enantioselectivity (≥99% ee). wiley-vch.de

Asymmetric hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, is a highly atom-economical method for producing chiral aldehydes. The development of effective chiral ligands is crucial for controlling the regioselectivity and enantioselectivity of this reaction.

The H8-BINAP ligand has been recognized for its potential in asymmetric hydroformylation reactions. ontosight.ai Although detailed studies are not as widespread as for other applications, its enhanced stability and rigidity make it an attractive candidate for achieving high levels of stereocontrol in rhodium-catalyzed hydroformylation processes. Related phosphine (B1218219) ligands have been extensively studied in this context, demonstrating the importance of the ligand architecture in determining the reaction outcome.

Diels-Alder and [3+2] Annulation Reactions

Other Enantioselective Transformations Catalyzed by this compound Complexes

Extensive searches for the application of this compound complexes in other enantioselective transformations have not yielded specific examples within the categories of oxidative coupling, ring-opening, and cyclization reactions. The focus of asymmetric catalysis has largely centered on other C2-symmetric scaffolds, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives, as well as ligands incorporating the spirobiindane framework. These alternative ligands have been successfully employed in a wide array of stereoselective reactions, demonstrating high levels of enantioselectivity and catalytic activity.

Oxidative Coupling Reactions

There are no specific research findings or data available on the use of this compound-metal complexes for enantioselective oxidative coupling reactions. The field is dominated by ligands like BINOL and its derivatives, which have been extensively studied in the metal-catalyzed oxidative coupling of 2-naphthols to produce axially chiral biaryl compounds. mdpi.comnih.govntu.edu.sgwikipedia.org While ligands with related structural motifs, such as those based on spirobiindane, have been explored in rhodium-catalyzed asymmetric oxidative coupling, there is no corresponding data for this compound.

Ring-Opening and Cyclization Reactions

Similarly, the scientific literature lacks reports on the application of this compound as a chiral ligand in enantioselective ring-opening and cyclization reactions. Catalytic systems for asymmetric ring-opening of epoxides and other strained rings, as well as for various asymmetric cyclization processes, typically employ other classes of chiral ligands. wikipedia.orgnih.gov These include, but are not limited to, salen complexes, phosphoramidites, and bisoxazoline ligands. The absence of this compound in this context suggests that it may not have been investigated for these applications or that it has not shown promising results compared to more established ligand systems.

Due to the lack of available research data, a detailed discussion and the creation of data tables for the performance of this compound complexes in these reactions is not possible.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2,2 Biindanyl

Mass Spectrometry (MS) for Molecular Structure and Isomer Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. libretexts.orgthermofisher.com For 2,2'-Biindanyl (C₁₈H₁₈), the molecular weight is 234.3355 g/mol . nist.gov

In a typical electron impact (EI) mass spectrum of an alkane-like structure such as this compound, a molecular ion (M+) peak would be expected at m/z 234. libretexts.org This peak arises from the removal of a single electron from the molecule. neu.edu.tr Additionally, a small M+1 peak may be observed due to the natural abundance of the carbon-13 isotope. pressbooks.pub

The fragmentation pattern is crucial for structural elucidation. pressbooks.pub Fragmentation of the this compound molecular ion would likely involve cleavage of the C-C bond linking the two indanyl rings, as this is a point of potential weakness. This would lead to fragment ions corresponding to the indanyl cation. Further fragmentation could involve the loss of successive alkyl groups from the five-membered rings, leading to clusters of peaks separated by 14 mass units (CH₂). libretexts.org The stability of the resulting carbocations often dictates the most prominent peaks in the spectrum. pressbooks.pub

Tandem mass spectrometry (MS/MS) can provide even more detailed structural information by selecting a specific fragment ion and subjecting it to further fragmentation. libretexts.orgbroadinstitute.org This process, known as collision-induced dissociation (CID), helps to piece together the connectivity of the molecule. thermofisher.com

Table 1: Predicted Mass Spectrometry Data for this compound

m/z Value Proposed Fragment Significance
234[C₁₈H₁₈]⁺Molecular Ion (M⁺)
117[C₉H₉]⁺Cleavage of the central C-C bond
VariousClusters separated by 14 amuLoss of CH₂ groups from the indane rings

This table is predictive and based on general principles of mass spectrometry fragmentation of similar hydrocarbon structures.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org It provides unambiguous information about bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration of stereocenters. libretexts.org

For this compound, which exists as enantiomers ((R)-2,2'-Biindanyl and (S)-2,2'-Biindanyl) due to hindered rotation around the central C-C bond (atropisomerism), X-ray crystallography can definitively assign the R or S configuration. yale.edu To perform this analysis, a high-quality single crystal of one of the enantiomers is required. nih.gov

The process involves irradiating the crystal with an X-ray beam and measuring the angles and intensities of the diffracted beams. wikipedia.org This diffraction pattern is used to generate a three-dimensional electron density map of the molecule, from which the positions of individual atoms can be determined. nih.gov For a derivative of 2,2'-biindene, a similar structure, X-ray crystallography revealed a nonplanar core structure with an interplane angle of 48.2° between the two indene (B144670) rings. rsc.org

The resulting crystallographic data includes the unit cell dimensions, space group, and atomic coordinates. rsc.org The absolute structure parameter, often referred to as the Flack parameter, is a critical value in determining the absolute configuration of a chiral, non-centrosymmetric crystal structure. A value close to zero for a given enantiomeric model confirms the correct assignment.

Table 2: Example Crystallographic Data Parameters

Parameter Description Example Value (Illustrative)
Crystal SystemThe symmetry system of the crystal lattice.Orthorhombic
Space GroupThe group of symmetry operations of the crystal.P2(1)2(1)2(1)
Unit Cell DimensionsThe lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).a = 8.0 Å, b = 14.3 Å, c = 22.6 Å, α=β=γ=90°
ZThe number of molecules in the unit cell.4
Absolute Structure ParameterA parameter used to determine the absolute configuration of a chiral crystal structure.0.05(3)

This table contains illustrative data based on typical crystallographic reports for organic molecules. rsc.org

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating the enantiomers of this compound and assessing its enantiomeric purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases are the primary techniques employed for this purpose. csfarmacie.czpharmaknowledgeforum.com

Chiral HPLC is a powerful technique for the separation of enantiomers. phenomenex.com It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. phenomenex.com The principle of separation is based on the formation of transient diastereomeric complexes between the analyte and the CSP. sigmaaldrich.com

Commonly used CSPs for separating chiral compounds include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and Pirkle-type phases. phenomenex.comregistech.com Polysaccharide-based CSPs are particularly versatile and can be used in both normal-phase and reversed-phase modes. phenomenex.com The choice of mobile phase, which typically consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695), is crucial for optimizing the separation. registech.com

The development of an effective chiral HPLC method for this compound would involve screening various CSPs and mobile phase compositions to achieve baseline resolution of the enantiomers. chromatographyonline.com The enantiomeric excess (% ee) can then be accurately determined by integrating the peak areas of the two enantiomers.

Table 3: Illustrative Chiral HPLC Method Parameters for Enantiomeric Separation

Parameter Condition
Column Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose or Amylose derivative)
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Result Separation of (R) and (S)-2,2'-Biindanyl enantiomers with distinct retention times

This table provides an example of typical starting conditions for a chiral HPLC separation.

Chiral gas chromatography is another valuable technique for the separation of volatile chiral compounds. pharmaknowledgeforum.com Similar to chiral HPLC, it employs a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are among the most widely used CSPs in chiral GC. obrnutafaza.hrjiangnan.edu.cn

For a non-polar compound like this compound, derivatization is generally not necessary to increase volatility. chromtech.comresearch-solution.com The separation mechanism in chiral GC often involves inclusion complexation, where the analyte fits into the chiral cavity of the cyclodextrin, and other interactions like hydrogen bonding or dipole-dipole interactions. pharmaknowledgeforum.com

The selection of the appropriate chiral GC column and temperature program is critical for achieving good separation. The carrier gas is typically an inert gas like helium or hydrogen. americanpeptidesociety.org Chiral GC can be a highly sensitive and efficient method for determining the enantiomeric purity of this compound.

Table 4: Representative Chiral GC Method Parameters

Parameter Condition
Column Capillary column with a cyclodextrin-based chiral stationary phase (e.g., a derivative of β-cyclodextrin)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program e.g., Start at 150 °C, ramp to 220 °C at 5 °C/min
Detector Flame Ionization Detector (FID)
Result Baseline separation of the enantiomers of this compound

This table outlines typical parameters for a chiral GC analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

In-situ Spectroscopic Methods for Reaction Monitoring

In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, are powerful tools for monitoring the progress of chemical reactions in real-time. nih.gov By inserting a probe directly into the reaction vessel or flowing the reaction mixture through a measurement cell, these methods provide continuous data on the concentration of reactants, intermediates, and products.

For the synthesis of this compound, which might involve a coupling reaction of indanyl precursors, in-situ FTIR could be used to track the disappearance of the starting material's characteristic vibrational bands and the appearance of product-specific bands. This allows for precise determination of reaction kinetics, identification of reaction endpoints, and detection of any potential side reactions or intermediates. This real-time information is invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and purity.

Computational Chemistry and Mechanistic Studies of 2,2 Biindanyl Reactivity

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is widely employed in chemistry and materials science to determine properties like molecular geometry and electronic distribution. wikipedia.orgrsc.org DFT calculations are foundational for optimizing the three-dimensional structure of 2,2'-biindanyl, identifying its most stable conformers (e.g., anti vs. gauche orientations of the indanyl groups) and providing the basis for further reactivity analysis. The accuracy of these calculations depends on the chosen functional and basis set, which must be carefully selected to best represent the system. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. ossila.com The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. ossila.comlibretexts.org A smaller gap suggests the molecule is more reactive.

OrbitalIllustrative Energy (eV)Description
HOMO-1-6.85Deeper occupied molecular orbital
HOMO -6.20 Highest Occupied Molecular Orbital, indicating regions of nucleophilicity (electron-donating capability).
LUMO -0.95 Lowest Unoccupied Molecular Orbital, indicating regions of electrophilicity (electron-accepting capability).
LUMO+1-0.50Higher unoccupied molecular orbital
HOMO-LUMO Gap 5.25 Energy difference, indicating high kinetic stability.

This table is illustrative and represents typical values that would be obtained from a DFT calculation on a biaryl system. The exact values for this compound would require a specific computational study.

The Molecular Electrostatic Potential (MESP) is a property that maps the charge distribution of a molecule in three dimensions, allowing for the prediction of how it will interact with other species. libretexts.orgwolfram.com It is a valuable tool for identifying sites susceptible to electrophilic (positive potential) and nucleophilic (negative potential) attack. uni-muenchen.de The MESP is visualized as a color-coded map on the molecule's electron density surface. Typically, red indicates regions of negative potential (electron-rich), blue indicates positive potential (electron-poor), and green represents neutral potential. wolfram.com

For this compound, an MESP map would highlight the π-systems of the benzene (B151609) rings as electron-rich regions (negative potential, shown in red), making them attractive sites for electrophiles. The hydrogen atoms, particularly those on the aliphatic cyclopentyl rings, would exhibit a slightly positive potential (blue/green), indicating their potential for interactions with nucleophiles or as sites for hydrogen bonding. Such an analysis provides a qualitative prediction of reactivity, complementing the quantitative data from FMO theory. uni-muenchen.denih.gov

Frontier Molecular Orbital (FMO) Analysis

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping the complete energy profile of a chemical reaction. sumitomo-chem.co.jp This involves identifying all intermediates and, crucially, the transition states that connect them. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's feasibility and rate. sciforum.net For reactions involving this compound, computational studies can explore potential pathways, such as electrophilic aromatic substitution on the indanyl rings or reactions at the benzylic positions.

The rate-determining step (RDS) of a multi-step reaction is the step with the highest activation energy barrier. nih.gov By calculating the Gibbs free energy of activation (ΔG‡) for each step in a proposed mechanism, computational chemistry can pinpoint the RDS. sumitomo-chem.co.jp For instance, in a hypothetical functionalization of this compound, DFT calculations could compare the energy barriers for different potential pathways, thereby predicting which reaction is kinetically favored. Understanding the RDS is crucial for optimizing reaction conditions to improve yield and reaction speed. rsc.org

Due to its structure, this compound is a chiral molecule that can exist as different stereoisomers (R, S, and meso forms). Predicting and controlling the stereochemical outcome of its reactions is a significant challenge. Computational modeling can predict which diastereomeric transition state is lower in energy, thus forecasting the major stereoisomer formed. mdpi.com For axially chiral biaryls, DFT has been successfully used to investigate the enantiomerization process and the energy barriers separating stereoisomers. nih.gov A similar approach for this compound would involve calculating the energy profiles for reaction pathways leading to each possible stereoisomer, providing insight into the reaction's selectivity. chemrxiv.org

Elucidation of Rate-Determining Steps

Non-Covalent Interaction (NCI) Analysis in this compound Systems

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. chemtools.orggithub.com These interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, are critical for determining molecular conformation and stability. researchgate.net The NCI method is based on the electron density and its derivatives, generating 3D plots where different types of interactions are represented by colored isosurfaces. chemtools.org

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces denote weak, attractive van der Waals interactions.

Red surfaces signify repulsive interactions, such as steric clashes.

In the this compound molecule, the relative orientation of the two indanyl units is governed by a network of intramolecular non-covalent interactions. An NCI analysis would be expected to reveal weak, attractive C-H···π interactions between the aliphatic protons of one indanyl unit and the aromatic face of the other. Furthermore, depending on the conformer, some steric repulsion (red surfaces) might be observed between hydrogens that are in close proximity. These stabilizing and destabilizing forces collectively determine the molecule's preferred three-dimensional shape. chemtools.orgjussieu.fr

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Substrate Interactions

There are currently no specific molecular dynamics (MD) simulation studies published in the scientific literature that focus on the conformational analysis or ligand-substrate interactions of this compound or its derivatives.

MD simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov This technique can, in principle, be applied to the this compound scaffold to understand its conformational landscape. Such a study would involve calculating the potential energy of the molecule for different spatial arrangements of its atoms, thereby identifying stable conformers and the energy barriers between them. This information is fundamental for understanding how the molecule might interact with other substrates or within a larger molecular assembly.

Furthermore, MD simulations are instrumental in elucidating the dynamics of ligand-substrate interactions. researchgate.net If this compound were to be considered as a ligand for a biological target or a catalyst, MD simulations could model its binding process, the stability of the resulting complex, and the specific intermolecular interactions that govern its affinity and selectivity. However, no such computational investigations have been reported for this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies for Ligand Design

A comprehensive search of the scientific literature indicates that no quantitative structure-activity relationship (QSAR) studies have been conducted on this compound or any series of its derivatives for the purpose of ligand design.

QSAR is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a set of compounds and their biological activities. nih.govchemicalpapers.comnih.gov These models are valuable in drug discovery and materials science for predicting the activity of new, unsynthesized compounds and for optimizing lead structures. chemicalpapers.com The development of a QSAR model requires a dataset of compounds with a common structural scaffold, such as this compound, and their corresponding measured biological activities.

As there are no published reports of a series of this compound derivatives with associated activity data, the foundational information required to build a QSAR model is not available. Consequently, there are no established QSAR models to guide the design of new ligands based on the this compound framework.

Supramolecular Chemistry Involving 2,2 Biindanyl Scaffolds

Self-Assembly of 2,2'-Biindanyl-Based Architectures

No research data is available on the self-assembly of architectures based on the this compound scaffold.

Coordination-Driven Supramolecular Assemblies Utilizing this compound Ligands

There are no published studies on the synthesis or use of this compound-based ligands for coordination-driven self-assembly.

Role of this compound in Chiral Supramolecular Systems

The role of this compound in the formation or function of chiral supramolecular systems has not been investigated in the scientific literature.

Development of Functional Metallo-Supramolecular Architectures

No functional metallo-supramolecular architectures based on the this compound scaffold have been reported.

Conclusion and Future Research Directions

Summary of Current Research Advancements in 2,2'-Biindanyl Chemistry

Research on this compound (see Table 1) has established its fundamental chemical and physical properties. The compound, with the molecular formula C₁₈H₁₈ and a molecular weight of 234.3355 g/mol , is registered under CAS Number 39060-95-2. nist.gov Synthesis of this compound has been documented through methods such as the reaction of lithium with indene (B144670), where it forms as a dimerization product of the indanyl free radical. cdnsciencepub.com An alternative synthesis involves the use of α,α'-dibromo-o-xylene and diethylmalonate. cdnsciencepub.com

Key thermodynamic data has been determined through precision oxygen-bomb combustion calorimetry. These experiments have provided values for its standard molar energy of combustion (ΔE_c°/m), standard molar enthalpy of combustion (ΔH_c°), and standard molar enthalpy of formation (ΔH_f°). dtic.mil

Furthermore, derivatives of the 2,2'-biindenyl scaffold have been synthesized and investigated for their unique photophysical properties. For instance, novel derivatives containing dicyanovinyl groups have been shown to exhibit both solvatochromism and aggregation-induced emission enhancement (AIEE), making them promising candidates for use as fluorescent probes for detecting low levels of water in organic solvents. rsc.org The nonplanar core structure of the 2,2'-biindene framework is a key feature influencing these properties. rsc.org Computational studies, including MM3(94), AM1, and STO-3G calculations, have also been performed on derivatives like racemic 2,2,2′,2′-tetramethyl-1,1′-biindanyl to understand their conformational potential energy surfaces. cdnsciencepub.com

Emerging Trends in Asymmetric Synthesis and Catalysis Utilizing Biaryl Scaffolds

The field of asymmetric synthesis is increasingly focused on the development of efficient methods for constructing axially chiral molecules, with biaryl scaffolds being a cornerstone of this research. cpu.edu.cncpu.edu.cn These structures are prevalent in natural products, pharmaceuticals, and are considered "privileged ligands" in asymmetric catalysis. snnu.edu.cn A significant trend is the use of transition-metal-catalyzed asymmetric C-H functionalization to create these chiral skeletons, offering a novel and efficient retrosynthetic approach. snnu.edu.cn This strategy allows for the rapid generation of molecular complexity, although controlling enantioselectivity remains a primary challenge. snnu.edu.cn

Another powerful emerging strategy is the catalytic asymmetric ring-opening of configurationally labile bridged biaryl reagents. cpu.edu.cncpu.edu.cnacs.org This method can overcome challenges in accessing highly sterically hindered biaryls while maintaining stereocontrol. acs.org The inherent torsional strain in some cyclic precursors can be exploited to promote ring-opening reactions under mild conditions. acs.org Recently, the development of new types of bridged biaryl reagents, such as biarylhemiboronic esters for use in dynamic kinetic atroposelective Suzuki-Miyaura cross-coupling, has expanded the scope and applicability of this approach. cpu.edu.cncpu.edu.cn Additionally, organocatalysis has become a powerful tool for constructing axially chiral heterobiaryl molecules through de novo synthesis via inter- and intramolecular cyclization reactions. mdpi.com

Potential for Development of New this compound-Based Ligands and Catalysts

The this compound framework possesses inherent structural features that make it an attractive scaffold for the development of new chiral ligands and catalysts. Its rigid C₂-symmetric backbone is analogous to highly successful biaryl ligands like BINAP, which are renowned for their application in asymmetric hydrogenation and other transformations. mdpi.com The defined stereochemistry of the biaryl axis is crucial for inducing chirality in catalytic reactions.

By introducing coordinating functional groups (e.g., phosphines, amines, or N-heterocyclic carbenes) at strategic positions on the indanyl rings, it is possible to create a new family of bidentate or polydentate ligands. The stereoelectronic properties of these potential ligands could be fine-tuned by modifying the substituents on the aromatic rings or the saturated five-membered rings of the indanyl units. This modularity would allow for the creation of a library of ligands tailored for specific catalytic applications, such as asymmetric C-C bond formations, hydrogenations, or C-H functionalization reactions. The development of such ligands based on the this compound core could contribute novel and effective tools to the field of asymmetric catalysis.

Challenges and Opportunities in the Field of Chiral Biaryl Chemistry for this compound

A primary challenge in harnessing this compound for chiral applications is the development of robust and scalable methods for its atroposelective synthesis. The synthesis of axially chiral biaryls in high enantiopurity is a formidable task, often requiring multi-step procedures or challenging kinetic resolutions. cpu.edu.cnsnnu.edu.cn For this compound, controlling the axial chirality during its synthesis or resolving the racemic mixture would be a critical hurdle to overcome. Another challenge relates to the rotational barrier of the aryl-aryl bond. Compared to heavily substituted biaryls like BINAP, the lower steric hindrance around the chiral axis in unsubstituted this compound might result in a lower barrier to rotation, potentially leading to racemization under certain reaction conditions. researchgate.netresearchgate.net

Despite these challenges, significant opportunities exist. The unique conformational rigidity and stereochemistry of the this compound scaffold offer an opportunity to create a distinct pocket in the coordination sphere of a metal catalyst, potentially leading to unique selectivity and reactivity compared to existing ligand systems. The successful synthesis of enantiopure this compound and its derivatives would open the door to exploring their efficacy in a wide range of asymmetric transformations. The growing demand for novel chiral ligands and catalysts in the pharmaceutical and fine chemical industries provides a strong impetus for tackling the synthetic challenges associated with this and other chiral biaryl frameworks. cpu.edu.cncpu.edu.cn

Prospects for the Application of this compound in Advanced Materials and Fine Chemical Synthesis

The prospects for applying this compound and its derivatives are promising in both advanced materials and fine chemical synthesis. In materials science, the demonstrated solvatochromic and aggregation-induced emission enhancement (AIEE) properties of 2,2'-biindenyl derivatives suggest their potential use in the development of smart materials. rsc.org These could include fluorescent sensors for environmental monitoring (e.g., detecting water content in solvents), bio-imaging agents, or components in organic light-emitting diodes (OLEDs). The rigid, non-planar structure is conducive to preventing fluorescence quenching in the solid state, a desirable property for many optical applications.

In fine chemical synthesis, the primary prospect for this compound lies in its potential as a backbone for chiral ligands used in asymmetric catalysis. snnu.edu.cn The efficient synthesis of single-enantiomer drugs, agrochemicals, and fragrances is a major driver of chemical research. Catalysts derived from enantiopure this compound could enable highly selective and efficient production of valuable chiral molecules. Given the central role of catalysis in green and sustainable chemistry, the development of new, highly efficient catalysts from novel scaffolds like this compound is a continuous goal. wikipedia.org Its successful application could lead to more economical and environmentally benign manufacturing processes for a wide array of important chemical products.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.